molecular formula C22H19N3O3S2 B2938811 N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 923461-11-4

N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2938811
M. Wt: 437.53
InChI Key: UHADEQMPLHKTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BTA-EG6 is a member of the benzothiazole family of compounds, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

Structure-Activity Relationships

N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide and its derivatives have been investigated for their structure-activity relationships, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibition. Studies have shown that modifications to the benzothiazole and pyridine components can significantly impact metabolic stability, efficacy, and potency in vitro and in vivo. For instance, imidazopyridazine derivatives have been found to retain similar in vitro potency and in vivo efficacy to N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide, with reduced metabolic deacetylation, highlighting the compound's role in cancer research and therapy development (Stec et al., 2011).

Antimalarial and Antiviral Potential

The compound has also been explored for its antimalarial and antiviral properties. Research into N-(phenylsulfonyl)acetamide derivatives has identified potent antimalarial activity with minimal cytotoxicity, suggesting a promising avenue for the development of new therapeutic agents against malaria and potentially other viral infections, such as COVID-19. Theoretical calculations and molecular docking studies have further supported these findings, indicating the compound's versatility in drug development (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-benzylsulfonyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c26-21(16-30(27,28)15-17-7-2-1-3-8-17)25(14-18-9-6-12-23-13-18)22-24-19-10-4-5-11-20(19)29-22/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHADEQMPLHKTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide

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